molecular formula C17H17ClFN3O B12595238 2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-59-2

2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B12595238
CAS No.: 872999-59-2
M. Wt: 333.8 g/mol
InChI Key: MEKRPVXUZCBMCW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a fluoro group, and a piperidinyl group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

872999-59-2

Molecular Formula

C17H17ClFN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-N-(2-fluoro-6-piperidin-4-ylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C17H17ClFN3O/c18-15-10-12(6-9-21-15)17(23)22-16-13(2-1-3-14(16)19)11-4-7-20-8-5-11/h1-3,6,9-11,20H,4-5,7-8H2,(H,22,23)

InChI Key

MEKRPVXUZCBMCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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